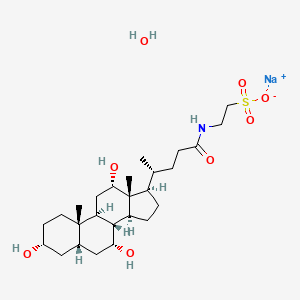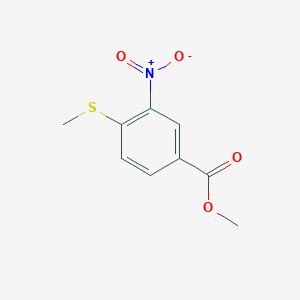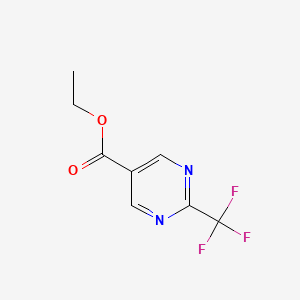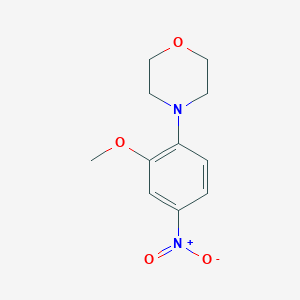
Taurocholic acid sodium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurocholic acid sodium salt hydrate is a bile acid derivative that plays a crucial role in the digestion and absorption of fats. It is synthesized from cholic acid and taurine, and its sodium salt form is commonly used in various scientific and industrial applications due to its detergent properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Taurocholic acid sodium salt hydrate is synthesized from cholic acid through a series of chemical reactions. The process involves the conjugation of cholic acid with taurine, followed by the addition of sodium ions to form the sodium salt. The reaction conditions typically include the use of solvents like water or ethanol and may require catalysts to facilitate the conjugation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Taurocholic acid sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different bile acid derivatives.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various bile acid derivatives, which have different physiological and biochemical properties. These derivatives are often used in further research and industrial applications .
Aplicaciones Científicas De Investigación
Taurocholic acid sodium salt hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studying bile acid metabolism and its effects on cellular processes.
Industry: Utilized in the formulation of detergents and emulsifiers due to its surfactant properties.
Mecanismo De Acción
Taurocholic acid sodium salt hydrate exerts its effects primarily through its role as a bile acid. It acts as a detergent to solubilize fats for absorption in the intestines. The compound interacts with various molecular targets, including bile salt export pumps and sodium/taurocholate cotransporters, facilitating the transport and metabolism of bile acids . Additionally, it has been shown to induce chondrogenesis and osteogenesis in mesenchymal stem cells by targeting pathways like MAPK3 .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium glycocholate hydrate
- Sodium taurodeoxycholate hydrate
- Sodium glycochenodeoxycholate
- Sodium taurochenodeoxycholate
Uniqueness
Taurocholic acid sodium salt hydrate is unique due to its specific detergent properties and its ability to solubilize fats effectively. Compared to similar compounds, it has distinct physiological roles and biochemical interactions, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
312693-83-7 |
|---|---|
Fórmula molecular |
C26H47NNaO8S |
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate |
InChI |
InChI=1S/C26H45NO7S.Na.H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;1H2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 |
Clave InChI |
IXLYDXMGHAHJOV-NEMAEHQESA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)




![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)



